4-Chloromethyl-2-(4-methoxyphenyl)thiazole

Descripción general

Descripción

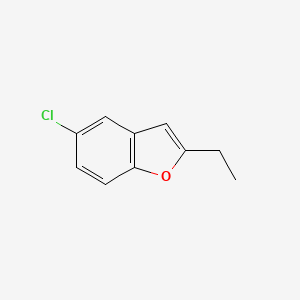

“4-Chloromethyl-2-(4-methoxyphenyl)thiazole” is a chemical compound with the molecular formula C11H10ClNOS . It has an average mass of 239.721 Da and a monoisotopic mass of 239.017166 Da .

Synthesis Analysis

The synthesis of thiazole-substituted phthalocyanine complexes has been reported . The compounds were characterized using 1H-NMR, FT-IR, UV–Vis, and MS data . Another synthesis method involves the lithiation of 4-bromo-2,5-bis(4-methoxyphenyl)-1,3-thiazole followed by quenching with NFSI to afford the desired 4-fluoro-2,5-bis(4-methoxyphenyl)-1,3-thiazole .Molecular Structure Analysis

The molecular structure of “4-Chloromethyl-2-(4-methoxyphenyl)thiazole” can be confirmed by various spectroanalytical data. For instance, 1H-NMR and 13C-NMR data can provide information about the hydrogen and carbon atoms in the molecule . Infrared (IR) spectroscopy can provide information about the functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Chloromethyl-2-(4-methoxyphenyl)thiazole” include a melting point of 43-48°C . It is soluble in toluene .Aplicaciones Científicas De Investigación

Neuropharmacology

4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, a derivative of 4-Chloromethyl-2-(4-methoxyphenyl)thiazole, has been identified as a potent and selective antagonist of serotonin-3 receptors. This compound has demonstrated effectiveness in penetrating the blood-brain barrier, making it a valuable pharmacological tool for studying serotonin-3 receptor-related functions in both in vitro and in vivo contexts (Rosen et al., 1990).

Corrosion Inhibition

Thiazole hydrazones, including derivatives of 4-Chloromethyl-2-(4-methoxyphenyl)thiazole, have shown significant potential in inhibiting mild steel corrosion in acidic media. Studies involving electrochemical techniques and thermodynamic parameters have established that these compounds act as effective mixed-type inhibitors, providing crucial insights into their interaction mechanisms and potential applications in corrosion protection (Chaitra et al., 2016).

Chemical Synthesis and Transformation

Research on 4-[(2RS,3SR)-3-hydroxy-1-(4-methoxyphenyl)-4-oxoazetidin-2-yl)]thiazol-2(3H)-one, closely related to 4-Chloromethyl-2-(4-methoxyphenyl)thiazole, has revealed insights into the synthesis and structural transformation of these compounds. Understanding the reaction conditions and structural prerequisites for these transformations contributes to the broader knowledge of chemical synthesis and molecular behavior (Sápi et al., 1997).

Antimicrobial and Anticancer Properties

The analysis of 2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol and related compounds has shown notable antimicrobial and anticancer activities. These compounds have been investigated using molecular docking techniques to understand their interactions with various proteins, contributing to the search for effective antimicrobial and anticancer agents (Viji et al., 2020).

Organic Light Emitting Diodes (OLEDs)

Compounds based on the thiazolo[5,4-d]thiazole moiety, including derivatives of 4-Chloromethyl-2-(4-methoxyphenyl)thiazole, have been used in the development of white organic light emitting diodes (WOLEDs). Their ability to undergo reversible excited-state intramolecular proton transfer (ESIPT) reactions enables the tuning of emission colors, making them suitable for applications in lighting and display technologies (Zhang et al., 2016).

Electropolymerization

Electrochemical oxidative polymerization of 2-amino-4-(4-methoxyphenyl)thiazole, a derivative of 4-Chloromethyl-2-(4-methoxyphenyl)thiazole, has been studied for creating polymer films. These studies provide insights into the reaction parameters and characteristics of the resulting polymers, which could have applications in various material science fields (Sayyah et al., 2006).

Mecanismo De Acción

Target of Action

Thiazole derivatives are known to have diverse biological activities, and their targets can vary widely depending on the specific compound .

Mode of Action

Thiazole derivatives are generally known for their ability to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives are known to impact a variety of biochemical pathways, depending on their specific structure and target .

Pharmacokinetics

The compound is soluble in toluene , which suggests it may have good bioavailability.

Result of Action

Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .

Propiedades

IUPAC Name |

4-(chloromethyl)-2-(4-methoxyphenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNOS/c1-14-10-4-2-8(3-5-10)11-13-9(6-12)7-15-11/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGNZVWIWYZXEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=CS2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloromethyl-2-(4-methoxyphenyl)thiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzene, 1-methyl-2-[(4-methylphenyl)sulfinyl]-](/img/structure/B1357109.png)